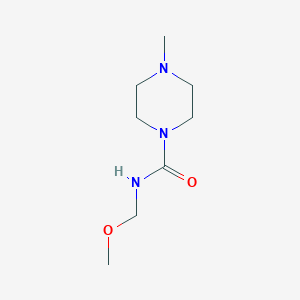

N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(methoxymethyl)-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(12)9-7-13-2/h3-7H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDZSHWEERCDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)NCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790342-05-0 | |

| Record name | N-(methoxymethyl)-4-methylpiperazine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Privileged Scaffold: 4-Methylpiperazine-1-carboxamide Analogs

This guide provides an in-depth technical analysis of 4-methylpiperazine-1-carboxamide analogs, a privileged scaffold in medicinal chemistry.

Executive Summary

The 4-methylpiperazine-1-carboxamide moiety represents a "privileged structure" in drug discovery—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Best known as the core of Diethylcarbamazine (DEC) , the gold standard for treating lymphatic filariasis, this scaffold has evolved beyond parasitology. Modern medicinal chemistry utilizes this urea-linked piperazine motif to design Rho-associated protein kinase (ROCK) inhibitors for CNS disorders and tyrosine kinase inhibitors for oncology.

This guide dissects the structural utility, synthetic pathways, and pharmacological mechanisms of this scaffold, providing actionable protocols for researchers.

Structural & Synthetic Chemistry

Electronic & Steric Properties

The core structure consists of a piperazine ring locked in a chair conformation, with a methyl group at

-

The Urea Linkage (

-CO-N): This planar region acts as a rigid spacer and a hydrogen bond acceptor/donor site. The resonance stabilization of the urea bond reduces the basicity of the -

Solubility: The

-methylpiperazine is crucial for pharmacokinetic profiling, significantly enhancing aqueous solubility compared to phenyl- or alkyl-substituted analogs. This allows for the formation of stable hydrochloride or citrate salts (e.g., DEC citrate).

Synthetic Strategies

We prioritize two synthetic routes based on safety and yield. While phosgene was historically used, modern protocols favor 1,1'-Carbonyldiimidazole (CDI) or Isocyanates to avoid toxic gas handling.

Visualization: Synthetic Workflow

The following diagram illustrates the two primary routes to access these analogs.

Figure 1: Divergent synthetic pathways. Route A is atom-economic for available isocyanates; Route B is versatile for complex amines.

Pharmacological Case Studies

Parasitology: Diethylcarbamazine (DEC)

-

Compound:

-diethyl-4-methyl-1-piperazinecarboxamide. -

Application: Lymphatic filariasis (Wuchereria bancrofti).[1]

-

Mechanism of Action: Unlike many antiparasitics, DEC is not directly cytotoxic.[1] It modifies the host-parasite interaction by inhibiting the arachidonic acid metabolic pathway in microfilariae.[1] This exposes the parasite to the host's innate immune system (granulocytes and antibodies).

-

SAR Insight: The

-diethyl substitution is optimal. Increasing chain length to dipropyl or dibutyl drastically reduces activity due to steric hindrance preventing enzyme binding.

Oncology & CNS: ROCK Inhibitors

-

Compound:

-(pyridin-4-yl)-4-methylpiperazine-1-carboxamide. -

Application: Glaucoma, Hypertension, and CNS nerve regeneration.

-

Mechanism: This analog targets Rho-associated protein kinase (ROCK) . The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Met156 in ROCK1), while the urea oxygen accepts a hydrogen bond from the backbone amide. The piperazine ring extends into the solvent-exposed region, improving solubility.

Visualization: ROCK Signaling Pathway

Inhibition of this pathway leads to vasodilation and neurite outgrowth.

Figure 2: The Rho/ROCK signaling cascade. The inhibitor blocks downstream actomyosin contraction.

Experimental Protocols

Protocol A: Synthesis of N-Phenyl-4-methylpiperazine-1-carboxamide

Rationale: This protocol uses the isocyanate method (Route A) for high purity without chromatography.

Materials:

-

4-Methylpiperazine (1.0 equiv)[2]

-

Phenyl isocyanate (1.0 equiv)[3]

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

Preparation: Dissolve 10 mmol of 4-methylpiperazine in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C using an ice bath. Add 10 mmol of phenyl isocyanate dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate often forms.

-

Workup: Concentrate the solvent to ~5 mL under reduced pressure. Add 20 mL of cold diethyl ether to precipitate the product fully.

-

Purification: Filter the solid, wash with cold ether (3 x 10 mL), and dry under vacuum.

-

Validation: Confirm structure via

H NMR. Characteristic peak: Urea NH singlet at

Protocol B: In Vitro ROCK Kinase Inhibition Assay

Rationale: A self-validating enzymatic assay to determine IC50 values.

Materials:

-

Recombinant human ROCK1 enzyme

-

Substrate: S6K substrate peptide (KRRRLASLR)

-

ATP (10

M final concentration) - P-ATP or ADP-Glo reagent (Promega)

Procedure:

-

Buffer Prep: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM

, 1 mM DTT). -

Incubation: Mix 10 ng ROCK1, 20

M peptide substrate, and the test compound (serial dilutions from 10 -

Initiation: Add ATP mix. Incubate at 30°C for 40 minutes.

-

Termination: Stop reaction with EDTA (for radiometric) or ADP-Glo reagent.

-

Detection: Measure luminescence or radioactivity.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

.-

Control: Staurosporine (Standard non-selective kinase inhibitor).

-

Comparative Data Summary

| Analog Class | Target | Key SAR Feature | Ref | |

| Anthelmintic | Diethyl ( | Arachidonic Acid Path | Steric bulk at | [1] |

| ROCK Inhibitor | 4-Pyridyl | ROCK1/2 (ATP site) | Pyridine N acts as H-bond acceptor in the hinge region. | [2] |

| Antipsychotic | Phenothiazine-linked | Dopamine D2 | Linker length determines selectivity; Piperazine provides basicity. | [3] |

References

-

Diethylcarbamazine: A Review of its Mechanism of Action. Source: World Health Organization / PubMed URL:[Link]

-

Synthesis and Evaluation of N-(pyridin-4-yl)piperazine-1-carboxamide as Rho Kinase Inhibitors. Source: Journal of Chemical Research URL:[Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Source: European Journal of Medicinal Chemistry URL:[Link]

-

Structure-Activity Relationships of Diethylcarbamazine Analogs. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

The Alchemist's Handbook: A Technical Guide to Mastering Physicochemical Characteristics for Modern Drug Design

Foreword: From Bench to Bedside, The Unseen Forces of Physicochemical Properties

In the intricate dance of drug discovery, the journey from a promising lead compound to a life-saving therapeutic is governed by a set of fundamental, yet often underappreciated, principles: the physicochemical characteristics of the drug molecule itself. These intrinsic properties are the invisible architects of a drug's fate within the human body, dictating its ability to be absorbed, distributed to its target, metabolized, and ultimately excreted.[1][2] Neglecting these foundational pillars in the early stages of development is a common cause of late-stage attrition, leading to wasted resources and delayed therapies.[3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just the "what" and "how" but, more critically, the "why" behind the meticulous optimization of physicochemical properties. We will delve into the core principles, explore field-proven experimental and computational methodologies, and illuminate the causal relationships that transform a biologically active molecule into a viable drug candidate.

Section 1: The Cornerstone of "Druggability": Core Physicochemical Parameters

The concept of "druglikeness" is an attempt to quantify the likelihood that a compound will have favorable pharmacokinetic properties.[4] This is largely a function of its physicochemical profile. The following parameters are the bedrock of this assessment.

Lipophilicity: The Passport to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical properties in drug design.[3][5] It governs a drug's ability to traverse cellular membranes, a prerequisite for reaching its intracellular or systemic target.[6]

Causality in Action: A drug that is too hydrophilic (water-loving) will struggle to cross the lipid bilayers of the gut wall, limiting its oral absorption. Conversely, a drug that is excessively lipophilic may become trapped in fatty tissues, leading to poor distribution and potential toxicity.[7] Therefore, achieving an optimal balance is paramount.

Quantitative Assessment: LogP and LogD

-

LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a non-ionized compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[5][8] A higher LogP value indicates greater lipophilicity.

-

LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (ionized and non-ionized) of a compound in a non-polar solvent to its concentration in an aqueous phase at a specific pH.[8][9] LogD is a more physiologically relevant measure as the ionization state of many drugs changes with the pH of their environment.[6]

Experimental Protocol: The Shake-Flask Method for LogP/LogD Determination

This traditional yet reliable method directly measures the partitioning of a compound between two immiscible liquids.[10]

Methodology:

-

Preparation of Phases: Prepare pre-saturated n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, for a specific pH).

-

Compound Addition: A known amount of the test compound is dissolved in one of the phases.

-

Equilibration: The two phases are combined in a flask and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

LogP = log10 ([Compound]octanol / [Compound]water) for a neutral compound.

-

LogD = log10 ([Compound]octanol / [Compound]water) at a specific pH for an ionizable compound.

-

Self-Validation:

-

Controls: Run a blank (solvents only) to ensure no interfering substances are present. Use a well-characterized compound with a known LogP/LogD as a positive control to validate the experimental setup.

-

Data Interpretation: The obtained LogP/LogD value should be reproducible across replicate experiments. An ideal LogP for many orally administered drugs is generally considered to be between 1 and 5.[5]

Aqueous Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution.[11] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[12]

Causality in Action: An orally administered solid dosage form must first dissolve in the gastrointestinal fluids before the drug can be absorbed across the intestinal wall.[13] Insufficient solubility can be the rate-limiting step in the absorption process.

Quantitative Assessment: Solubility is typically expressed as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It can be reported in units such as mg/mL or molarity.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay (High-Throughput Screening):

-

Compound Preparation: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is prepared.

-

Dilution: The stock solution is serially diluted in an aqueous buffer.

-

Precipitation Monitoring: The formation of precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry (light scattering) or UV-Vis spectroscopy.

-

Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Thermodynamic Solubility Assay (Gold Standard):

-

Equilibration: An excess of the solid compound is added to an aqueous buffer.

-

Stirring: The suspension is stirred or shaken for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Measurement: The concentration of the dissolved compound in the supernatant is quantified by HPLC or a similar method.

Self-Validation:

-

Purity Analysis: The purity of the starting material should be confirmed, as impurities can affect solubility.

-

Equilibrium Confirmation: For thermodynamic solubility, samples should be taken at different time points (e.g., 24 and 48 hours) to ensure the concentration has plateaued, indicating equilibrium has been reached.

Ionization State (pKa): The pH-Dependent Chameleon

Many drugs are weak acids or bases, meaning their charge state can change depending on the pH of their surroundings.[2][6] The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[14]

Causality in Action: The ionization state of a drug significantly impacts its solubility and permeability.[5] The non-ionized form is generally more lipophilic and can more readily cross cell membranes, while the ionized form is typically more water-soluble.[6] For example, a weakly acidic drug will be predominantly non-ionized in the acidic environment of the stomach, favoring absorption, but will become ionized in the more alkaline environment of the intestines, which may increase its solubility but decrease its permeability.

Quantitative Assessment: The pKa is the negative logarithm of the acid dissociation constant (Ka).[14]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the drug with a strong acid or base and monitoring the pH change.

Methodology:

-

Sample Preparation: A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Self-Validation:

-

Calibration: The pH meter must be accurately calibrated with standard buffers before the experiment.

-

Control Titration: A blank titration of the solvent system should be performed to account for any background acidity or basicity.

Hydrogen Bonding: The Architect of Specificity and Solubility

Hydrogen bonds are electrostatic attractions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[15] They play a crucial role in drug-target interactions and influence a drug's physicochemical properties.[16]

Causality in Action:

-

Drug-Target Binding: The formation of specific hydrogen bonds between a drug and its target protein or nucleic acid is a major contributor to binding affinity and specificity.[15]

-

Solubility: The ability of a molecule to form hydrogen bonds with water is a key determinant of its aqueous solubility.

-

Permeability: A high number of hydrogen bond donors and acceptors can increase a drug's polarity and reduce its ability to cross lipid membranes.[4]

Quantitative Assessment: The potential for hydrogen bonding is often estimated by counting the number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) in a molecule.

Section 2: Guiding Principles for Oral Bioavailability: Lipinski's Rule of Five

In 1997, Christopher Lipinski formulated a set of guidelines, based on the analysis of orally administered drugs, to predict the likelihood of a compound having good oral bioavailability.[4][7] These "rules" are not absolute but serve as a valuable filter in the early stages of drug discovery.[17]

Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound has more than one violation of the following criteria: [4][18]

-

Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to be more readily absorbed.[7]

-

LogP ≤ 5: This indicates a balance between lipophilicity and hydrophilicity.[7]

-

Hydrogen Bond Donors (HBD) ≤ 5: A lower number of HBDs generally correlates with better permeability.[4]

-

Hydrogen Bond Acceptors (HBA) ≤ 10: A lower number of HBAs also tends to improve membrane permeability.[4]

It's important to note that some classes of drugs, such as antibiotics and natural products, are often exceptions to these rules.[18]

| Parameter | Lipinski's Guideline | Rationale |

| Molecular Weight (MW) | ≤ 500 Da | Smaller molecules generally have better diffusion and absorption characteristics.[7] |

| LogP | ≤ 5 | Ensures a balance between solubility and permeability for effective absorption.[7] |

| Hydrogen Bond Donors | ≤ 5 | A lower number of donors reduces polarity, aiding in membrane permeation.[4] |

| Hydrogen Bond Acceptors | ≤ 10 | A lower number of acceptors also contributes to lower polarity and improved permeability.[4] |

Section 3: A Framework for Drug Development: The Biopharmaceutical Classification System (BCS)

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[19][20] This system is a valuable tool for predicting a drug's in vivo performance from in vitro measurements and can guide formulation strategies.[21]

The Four BCS Classes:

-

Class I: High Solubility, High Permeability: These drugs are typically well-absorbed, and their absorption rate is usually faster than their excretion rate.[22] Examples include metoprolol and paracetamol.[22]

-

Class II: Low Solubility, High Permeability: The bioavailability of these drugs is limited by their dissolution rate.[22] Formulation strategies often focus on enhancing solubility. Examples include glibenclamide and bicalutamide.[22]

-

Class III: High Solubility, Low Permeability: The absorption of these drugs is limited by their ability to cross the intestinal membrane.[22] Examples include cimetidine.[22]

-

Class IV: Low Solubility, Low Permeability: These drugs have poor and variable bioavailability and present significant formulation challenges.[22] An example is bifonazole.[22]

Defining High Solubility and High Permeability:

-

High Solubility: A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[22]

-

High Permeability: A drug is considered highly permeable when the extent of absorption in humans is determined to be 85% or more of the administered dose.[22]

Caption: The Biopharmaceutical Classification System (BCS).

Section 4: The Energetics of Interaction: Protein-Ligand Binding Thermodynamics

The binding of a drug (ligand) to its biological target (protein) is the fundamental event that initiates a pharmacological response.[23] This interaction is governed by the principles of thermodynamics, and understanding these energetic contributions can provide invaluable insights for lead optimization.

The binding process is driven by a favorable change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions:[24]

ΔG = ΔH - TΔS

-

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. Favorable enthalpic contributions arise from the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions between the drug and its target.[25]

-

Entropy (ΔS): Represents the change in the randomness or disorder of the system. A major source of favorable entropy is the release of ordered water molecules from the binding site and the surface of the drug upon complex formation (the hydrophobic effect).[26]

Causality in Drug Design:

-

Enthalpy-Driven Binding: This is often associated with high-affinity interactions and is characterized by a significant negative ΔH. Lead optimization strategies can focus on introducing functional groups that form strong, specific hydrogen bonds or other favorable interactions with the target.

-

Entropy-Driven Binding: This is often associated with the hydrophobic effect, where increasing the non-polar surface area of a ligand can lead to a more favorable ΔS.[27] However, this can also lead to increased lipophilicity and potential off-target effects.

A careful balance of enthalpic and entropic contributions is often required to achieve both high affinity and good "drug-like" properties.[28]

Caption: The Drug Discovery and Development Pipeline.

Section 5: The Rise of Predictive Science: In Silico Modeling of Physicochemical Properties

In modern drug discovery, computational or in silico models play an increasingly important role in predicting the physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of compounds before they are even synthesized.[3][29] This allows for the early filtering of potentially problematic molecules, saving time and resources.[1]

Common In Silico Approaches:

-

Quantitative Structure-Activity Relationship (QSAR): These models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties or biological activity.[30]

-

Fragment-Based and Atom-Based Methods: These approaches calculate properties like LogP by summing the contributions of individual atoms or molecular fragments.[5]

-

Machine Learning and Artificial Intelligence: Advanced algorithms, such as support vector machines and neural networks, are being used to develop more accurate predictive models from large datasets.[3]

While in silico tools are powerful, they are predictive in nature and should be used in conjunction with experimental validation.[31]

Conclusion: An Integrated Approach to Rational Drug Design

The successful design and development of new medicines is a multidisciplinary endeavor that requires a deep understanding of the interplay between a molecule's chemical structure and its biological behavior. The physicochemical properties of a drug candidate are not merely a checklist of parameters to be measured but are fundamental drivers of its pharmacokinetic and pharmacodynamic profile. By embracing an integrated approach that combines early and continuous assessment of these properties through both experimental and computational methods, we can make more informed decisions, reduce attrition rates, and ultimately accelerate the delivery of safe and effective therapies to patients.

References

- DDReg Pharma. What is meant by Biopharmaceutical Classification System?.

- Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.

- BioSolveIT. ADME Properties in Drug Discovery.

- Wikipedia. Lipinski's rule of five.

- GARDP. Lipinski's Rule of 5 - REVIVE.

- Moodle@Units. Lipinski's rule of five.

- Wikipedia. Biopharmaceutics Classification System.

- Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry.

- PMC. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.

- PMC. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.

- American Chemical Society. Protein–Ligand Binding Thermodynamics.

- Protheragen. LogP/LogD/Pka Analysis.

- Taylor & Francis. Lipinski's rule of five – Knowledge and References.

- Complementary approaches to obtaining thermodynamic parameters from protein ligand systems-challenges and opportunities.

- Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?.

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- Creative Bioarray. Physical and Chemical Properties of Drugs and Calculations.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3).

- Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. (2024, June 14).

- GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS).

- Texas Children's. Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections.

- Tebubio. (2023, April 27). What is ADME and how does it fit into drug discovery?.

- PMC. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.

- Taylor & Francis. Biopharmaceutics Classification System – Knowledge and References.

- MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products.

- Scribd. Hydrogen Bonding in Drug Design.

- BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?.

- PubMed. (2004, January 15). In silico prediction of ADME properties: are we making progress?.

- PubMed. The role of hydrogen-bonds in drug binding.

- Solubility and Permeability Measurement and Applications in Drug Discovery. (2010, February 1).

- pharma excipients. (2018, July 31). The solubility–permeability interplay and oral drug formulation design: Two heads are better than one.

- Chemical Research in Toxicology. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.

- Slideshare. In Silico methods for ADMET prediction of new molecules | PPTX.

- Hugo Kubinyi. Hydrogen Bonding: The Last Mystery in Drug Design?.

- ResearchGate. (2025, December 12). In silico prediction of ADME properties: Are we making progress?.

- Pion Inc. (2024, October 22). Drug solubility and permeability.

- IJCRT.org. (2024, December 12). Methods Of Solubility And Permeability Of Drugs.

- PMC. Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area.

- Technology Networks. LogP/LogD/pKa Analysis.

- Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- The Education Group - MIT. Redox chemistry and hydrogen bonding in drug design:.

- Oxford Protein Informatics Group. (2023, November 4). Demystifying the thermodynamics of ligand binding.

- PMC. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.

- What is pKa and how is it used in drug development?. (2023, December 13).

- MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.

- The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway. (2023, February 3). Physicochemical Properties.

- Increasing the accuracy of measuring the physicochemical parameters of wastewater samples when implementing a new informative method. (2023, May 1).

- NCBI Bookshelf. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives.

- ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES.

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. fiveable.me [fiveable.me]

- 3. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. books.rsc.org [books.rsc.org]

- 11. Drug solubility and permeability [pion-inc.com]

- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. What is pKa and how is it used in drug development? [pion-inc.com]

- 15. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. moodle2.units.it [moodle2.units.it]

- 18. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 19. What is meant by Biopharmaceutical Classification System? [ddregpharma.com]

- 20. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. epj-conferences.org [epj-conferences.org]

- 25. Demystifying the thermodynamics of ligand binding | Oxford Protein Informatics Group [blopig.com]

- 26. mdpi.com [mdpi.com]

- 27. Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing Nonpolar Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 31. mdpi.com [mdpi.com]

A Strategic Guide to Target Identification and Deconvolution for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

Executive Summary

The identification of a novel compound's molecular target is a critical and often rate-limiting step in drug discovery. This guide addresses the challenge of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, a molecule for which no public data on biological activity exists. Instead of a conventional data report, this document provides a comprehensive, strategic framework for drug development professionals. It outlines a multi-pronged approach, beginning with computational prediction to generate hypotheses, followed by rigorous experimental validation of target engagement and function. We detail field-proven protocols for in silico analysis, biochemical and cell-based assays, and unbiased proteomic approaches, providing a complete roadmap from an uncharacterized small molecule to a validated drug target.

Compound Analysis and Rationale for Target Identification

Structural Analysis of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide

The structure of the subject compound reveals several key features that inform our strategic approach:

-

Piperazine Ring: A six-membered heterocycle with two nitrogen atoms, this is a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[1][2][3]

-

N-Aryl Carboxamide Linker: This functional group is frequently involved in critical binding interactions, often acting as a hydrogen bond donor or acceptor. Its presence is common in inhibitors of enzymes like proteases and kinases.[4]

-

4-Methyl Group: The methyl substitution on the distal nitrogen of the piperazine ring can influence basicity, metabolic stability, and steric interactions within a binding pocket.

-

Methoxymethyl Group: This group on the carboxamide nitrogen can modulate solubility and lipophilicity and may engage in specific interactions with the target protein.

Given these features, the compound belongs to a chemical space rich with bioactive molecules, particularly those targeting the central nervous system (CNS) and oncology pathways.[3][5]

The Piperazine Carboxamide Scaffold in Medicinal Chemistry

Derivatives of piperazine are foundational components of numerous approved drugs, highlighting their therapeutic potential.[2][5] Examples include:

-

Antipsychotics and Antidepressants: Many CNS-active drugs utilize the piperazine core to interact with dopamine and serotonin receptors.[5][6]

-

Kinase Inhibitors: In oncology, the piperazine moiety is often used as a solvent-exposed, basic group that enhances solubility and forms key interactions in the ATP-binding pocket of kinases.

-

Enzyme Inhibitors: Various other enzyme classes, such as α-glucosidase and soluble epoxide hydrolase, have been successfully targeted by piperazine-containing inhibitors.[7][8]

This precedent strongly suggests that N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide is likely to have one or more protein targets and warrants a systematic investigation.

In Silico Target Prediction: Generating Testable Hypotheses

The initial phase of target discovery for a novel compound should leverage computational methods to scan the landscape of known protein targets in a cost-effective and rapid manner.[9][10][11] This in silico approach generates a ranked list of potential targets, which then guides focused experimental validation.

Workflow for Computational Target Prediction

The overall workflow involves a combination of ligand-based and structure-based methods to maximize the probability of identifying high-quality candidate targets.

Caption: Workflow for in silico target prediction.

Protocol: Target Prediction via Chemical Similarity

This approach is based on the principle that structurally similar molecules often share biological targets.

-

Obtain SMILES String: Convert the compound name N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide to its canonical SMILES representation.

-

Select Database: Utilize large chemogenomic databases such as ChEMBL or PubChem.

-

Perform Similarity Search: Use the SMILES string to perform a Tanimoto similarity search against the database. Set a similarity threshold (e.g., >0.85) to identify close structural analogs.

-

Aggregate Target Data: Collect the known biological targets for the identified analogs.

-

Analyze and Rank: Analyze the frequency and potency of interactions. Targets that appear frequently for multiple close analogs are considered high-priority hypotheses.

Data Presentation: Hypothetical In Silico Prediction Results

The output of the in silico phase should be a consolidated and ranked list of potential targets.

| Predicted Target | Prediction Method | Confidence Score | Rationale / Notes |

| Dopamine D3 Receptor | Similarity Search | 0.92 | Several close analogs are known D2/D3 receptor ligands.[6] |

| MALT1 Paracaspase | Panel Docking | -8.5 kcal/mol | Favorable docking score; scaffold is similar to known inhibitors.[4] |

| Protein Kinase A | Target Prediction Server | High | Piperazine is a common kinase-binding motif. |

| α-Glucosidase | Similarity Search | 0.88 | Related pyrimidinyl-piperazine carboxamides show activity.[7] |

| Soluble Epoxide Hydrolase | Similarity Search | 0.86 | Chromone-based piperazine amides are known sEH inhibitors.[8] |

Experimental Target Validation: Confirming Engagement

Computational predictions must be validated through direct experimental evidence. The central question is: does the compound physically interact with the predicted target protein in a relevant biological context? The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm such target engagement in intact cells.[12][13][14]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[13][14] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with the compound and quantifying the amount of soluble protein remaining, one can directly measure target engagement.[14][15]

Experimental Workflow for CETSA

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Engagement

This protocol is adapted for a hypothetical target, Dopamine Receptor D3 (DRD3), in a suitable cell line (e.g., HEK293 expressing DRD3).

-

Cell Culture: Culture HEK293-DRD3 cells to ~80% confluency.[13]

-

Compound Treatment: Harvest and resuspend cells in media. Treat cells with N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.[13]

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 25°C.[12][13]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This disrupts the cell membranes, releasing the intracellular contents.[13]

-

Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

-

Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the total protein concentration using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE by adding Laemmli buffer.[13]

-

Western Blot Analysis: Load equal amounts of total protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for DRD3, followed by an HRP-conjugated secondary antibody.[16]

-

Data Analysis: Quantify the band intensity for DRD3 at each temperature point for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Unbiased Approaches: Target Deconvolution

If in silico methods are inconclusive or if the compound was discovered through phenotypic screening, an unbiased approach is required to identify the target(s).[17][18][19] Affinity chromatography coupled with mass spectrometry is a classic and powerful technique for this purpose.[17][20][21][22]

Principle of Affinity Chromatography-Mass Spectrometry

This method involves immobilizing the small molecule (the "bait") on a solid support (e.g., beads) to "fish" for its binding partners from a complex protein mixture like a cell lysate.[17][21][22] After washing away non-specific binders, the specifically bound proteins are eluted and identified using high-resolution mass spectrometry.[17][23][24]

Workflow for Target Deconvolution

Caption: Workflow for target deconvolution via affinity chromatography.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide that includes a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). It is critical to ensure this modification does not abrogate the compound's biological activity.

-

Immobilization: Covalently couple the synthesized probe to an activated solid support, such as NHS-activated sepharose beads or streptavidin beads if using a biotinylated probe.[17]

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for binding. A crucial control is to perform a parallel incubation where the lysate is pre-incubated with an excess of the free, non-immobilized compound. This will compete for binding to the true targets, preventing them from being captured by the beads.

-

Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the probe.[17]

-

Elution: Elute the specifically bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with a high concentration of the free compound.[17]

-

Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins present in the eluate. True targets should be significantly depleted in the competitive binding control sample compared to the primary sample. This comparative analysis is essential for distinguishing true targets from non-specific binders.[22][23][25]

Conclusion and Future Directions

This guide provides a systematic and robust framework for identifying and validating the molecular targets of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide. The strategy emphasizes a logical progression from broad, computational hypothesis generation to rigorous, cell-based experimental validation. By confirming direct target engagement with methods like CETSA and identifying novel targets through unbiased affinity proteomics, researchers can confidently advance this compound through the drug discovery pipeline. Subsequent steps would involve detailed biochemical and functional assays to elucidate the compound's mechanism of action, kinetic profiling, and determination of its effects on downstream signaling pathways.

References

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. Available at: [Link]

-

Target Deconvolution. (n.d.). Oncodesign Services. Available at: [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. Available at: [Link]

-

O'Loughlin, T., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

-

Wang, C., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. Available at: [Link]

-

CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. (2024). bioRxiv. Available at: [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Available at: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Available at: [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Available at: [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Available at: [Link]

-

Directory of in silico Drug Design tools. (2018). Click2Drug. Available at: [Link]

-

NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Available at: [Link]

-

Affinity Chromatography. (n.d.). Creative Biolabs. Available at: [Link]

-

In Silico Screening of Therapeutic Targets as a Tool to Optimize the Development of Drugs and Nutraceuticals in the Treatment of Diabetes mellitus: A Systematic Review. (2024). MDPI. Available at: [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. Available at: [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). Spectroscopy Online. Available at: [Link]

-

What Is Affinity Selection-Mass Spectrometry?. (n.d.). Virscidian. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Wiley Online Library. Available at: [Link]

-

Identification and characterization of molecular targets of natural products by mass spectrometry. (2009). Renaissance School of Medicine at Stony Brook University. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. Available at: [Link]

-

Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2025). Scientific Reports. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

-

N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2003). PubMed. Available at: [Link]

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). PubMed. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. Available at: [Link]

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (n.d.). Semantic Scholar. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pelagobio.com [pelagobio.com]

- 15. eubopen.org [eubopen.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. technologynetworks.com [technologynetworks.com]

- 18. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. europeanreview.org [europeanreview.org]

- 21. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 22. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 25. What Is Affinity Selection-Mass Spectrometry? [virscidian.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Piperazine-1-Carboxamide Derivatives

Abstract & Scope

Piperazine-1-carboxamide derivatives (ureas) represent a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in FAAH inhibitors (e.g., URB597 analogs), antiretrovirals, and atypical antipsychotics. While theoretically simple, the synthesis of non-symmetrical piperazine ureas is plagued by competitive bis-functionalization and unstable intermediates. This guide provides three field-validated protocols for the preparation of piperazine-1-carboxamides, prioritizing regioselectivity, yield, and operational safety.

Strategic Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the availability of the electrophile and the steric profile of the coupling partner (

| Feature | Route A: Isocyanate Addition | Route B: Phenyl Chloroformate Activation | Route C: CDI Coupling |

| Primary Mechanism | Direct Nucleophilic Addition | Nucleophilic Substitution (via Carbamate) | Acyl-Imidazole Activation |

| Atom Economy | High (100%) | Moderate (Phenol byproduct) | Moderate (Imidazole byproduct) |

| Substrate Scope | Limited to stable/available isocyanates | Broad (Any | Broad (Acids or Amines) |

| Safety Profile | Low (Isocyanates are sensitizers/toxic) | Medium (Solid reagent, easier than Phosgene) | High (Non-toxic byproduct) |

| Key Risk | Polymerization / Moisture sensitivity | Phenol contamination | Symmetrical urea formation |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Activated Carbamate Route

Best for: Complex secondary amines or when the isocyanate is unstable/unavailable. This method uses phenyl chloroformate to generate a stable phenyl carbamate intermediate, which is subsequently displaced by piperazine.

Reagents & Materials

-

Starting Amine (

): 1.0 equiv[1] -

Phenyl Chloroformate: 1.05 equiv

-

Piperazine Derivative: 1.1 – 1.2 equiv

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[2]

-

Quench: 1M NaOH

Step-by-Step Methodology

-

Activation (Carbamate Formation):

-

Dissolve the starting amine (

) and DIPEA (1.2 equiv) in anhydrous DCM ( -

Cool the solution to 0°C .

-

Add phenyl chloroformate dropwise over 15 minutes. Critical: Rapid addition causes exotherms that favor symmetrical urea byproducts (

). -

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (shift to higher

usually observed).

-

-

Coupling (Urea Formation):

-

Option 1 (One-Pot): If the carbamate is clean by TLC, add the piperazine derivative (1.2 equiv) and remaining DIPEA (1.3 equiv) directly to the reaction mixture.

-

Option 2 (Isolation - Recommended for purity): Wash the organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry/concentrate to isolate the phenyl carbamate solid.[3] Re-dissolve in DMSO or Acetonitrile for the next step.

-

Heat the mixture to 50–60°C for 4–6 hours. The phenoxide is a poor leaving group compared to chloride, so thermal energy is often required to drive the reaction to completion.

-

-

Work-up:

Protocol B: The CDI (Carbonyldiimidazole) One-Pot Route

Best for: "Green" chemistry requirements or acid-sensitive substrates. Avoids chlorinated solvents.

Reagents

-

Carboxylic Acid (

) or Amine ( -

1,1'-Carbonyldiimidazole (CDI): 1.1 equiv

-

Solvent: DMF or Acetonitrile

Step-by-Step Methodology

-

Activation:

-

Dissolve the starting amine/acid in DMF.

-

Add CDI in a single portion at RT.[3]

-

Observation: If using acid, watch for

evolution (bubbling). Stir until bubbling ceases (approx. 30–60 mins). This forms the reactive Acyl Imidazole or Carbamoyl Imidazole species.

-

-

Nucleophilic Displacement:

-

Purification:

-

Pour mixture into ice water. The urea product often precipitates.

-

If no precipitate, extract with EtOAc.

-

Troubleshooting: Imidazole is water-soluble but can "stick" to polar ureas. A wash with dilute citric acid helps remove residual imidazole.

-

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix and mechanistic flow for the Phenyl Chloroformate route, which is the most robust method for drug discovery applications.

Figure 1: Synthetic decision tree and workflow for the preparation of piperazine-1-carboxamide scaffolds.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Symmetrical Urea ( | Excess amine relative to PhOCOCl; High temp during activation. | Ensure PhOCOCl is in slight excess (1.05 eq). Keep activation at 0°C. Add amine to the PhOCOCl solution, not vice-versa (Reverse Addition). |

| Bis-Piperazine Adduct | Piperazine used as free base without protection. | Use N-Boc-piperazine or N-Benzyl-piperazine to mask the second nitrogen. Deprotect later. |

| Low Yield (Phenyl Chloroformate Route) | Incomplete displacement of phenol. | Increase temperature to 60°C. Switch solvent to DMSO (increases nucleophilicity). Add catalyst (DMAP, 0.1 eq). |

| Product Contaminated with Phenol | Insufficient basic wash. | Wash organic layer with 1M NaOH or 5% |

References

-

Mechanism of Urea Formation via Phenyl Chloroformates. Common Organic Chemistry. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (via PMC). [Link]

-

CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry (RSC). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Urea Formation - Phenyl Chloroformates [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buy Piperazine-1-carboximidamide | 45695-84-9 [smolecule.com]

Application Notes and Protocols: N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in clinically approved drugs.[1][2] Its prevalence is not coincidental; the two nitrogen atoms within the six-membered ring impart a unique combination of properties, including improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2][3] When incorporated into a carboxamide linkage, the resulting piperazine-1-carboxamide core offers a versatile platform for constructing diverse molecular architectures with a wide range of pharmacological activities.[4]

This guide focuses on a specific, yet underexplored, derivative: N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide . The introduction of the N-methoxymethyl group adds another layer of complexity and potential for fine-tuning molecular properties. The methoxy group itself is a common feature in many approved drugs, where it can enhance target binding, modulate physicochemical properties, and influence metabolic pathways.[5][6] The entire methoxymethyl moiety can serve multiple roles: as a simple substituent to explore structure-activity relationships (SAR), as a potential hydrogen bond acceptor, or as a labile protecting group that can be removed in vivo to unmask a secondary amide.

These application notes will provide a comprehensive overview of the potential applications of N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide in medicinal chemistry, complete with detailed synthetic and biological evaluation protocols. The information presented herein is designed to empower researchers, scientists, and drug development professionals to leverage this promising building block in their quest for novel therapeutics.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount in drug design. Below is a summary of the predicted properties for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide.

| Property | Predicted Value | Source |

| Molecular Formula | C8H17N3O2 | [7] |

| Molecular Weight | 187.24 g/mol | [7] |

| XlogP | -0.7 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 4 | [7] |

Synthesis Protocol

The following protocol outlines a plausible and adaptable two-step synthesis for N-(Methoxymethyl)-4-methylpiperazine-1-carboxamide, starting from commercially available 1-methylpiperazine.

Diagram of the Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-(methoxymethyl)-4-methylpiperazine-1-carboxamide (C8H17N3O2) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions

Welcome to the Technical Support Center for Overcoming Solubility Issues in Aqueous Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for one of the most common hurdles in experimental research and formulation development: poor aqueous solubility. More than 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, a significant challenge for formulation scientists.[1] Any drug must be in a solution to be absorbed at the site of action.[1]

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding aqueous solubility.

Q1: What are the first steps I should take when a compound shows poor solubility in my aqueous buffer?

Your initial approach should be a systematic evaluation of the compound's properties and simple modifications to the solvent environment.

-

Characterize the Compound: Understand the physicochemical properties of your compound, such as its pKa, logP, and any existing solubility data. For ionizable drugs, which constitute nearly 70% of all drugs, solubility is pH-dependent.[2]

-

pH Adjustment: For ionizable compounds, altering the pH of your buffer can dramatically increase solubility. Weakly acidic drugs are more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[2][3]

-

Minor Solvent Modification: If permissible in your experimental system, the addition of a small percentage of a water-miscible organic solvent (a cosolvent) can be a quick and effective way to enhance solubility.[4][5]

Q2: How do I choose the right solubilization strategy for my specific compound and experiment?

The selection of a solubilization method depends on the drug's properties, the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration.[6]

-

For in vitro cell-based assays: The primary concern is to dissolve the compound at the desired concentration without introducing significant toxicity to the cells. Cosolvents at low concentrations are often a good starting point.

-

For oral drug formulation: The goal is to enhance dissolution and absorption in the gastrointestinal tract. Techniques like solid dispersions, micronization, and complexation with cyclodextrins are often employed.[7][8]

-

For parenteral (injectable) formulations: The formulation must be sterile and have a physiologically acceptable pH and tonicity. Excipients like surfactants and cyclodextrins are commonly used to create stable, soluble formulations.[7]

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

Understanding this distinction is crucial for interpreting your experimental results and predicting a compound's behavior.

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form of the compound.[9] The "shake-flask" method is a classic way to determine thermodynamic solubility.[9]

-

Kinetic Solubility: This refers to the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[9] This measurement is highly relevant for high-throughput screening and early-stage drug discovery.

The key takeaway is that kinetic solubility is often higher than thermodynamic solubility, but the supersaturated state is metastable and may precipitate over time.

Section 2: Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific solubility challenges.

Guide 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a classic example of kinetic solubility being exceeded. Here’s a systematic approach to troubleshoot this issue:

Step 1: Initial Assessment and Simple Adjustments

-

Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the final buffer. Try a lower concentration to see if the compound remains in solution.[5]

-

Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic solvent (like DMSO) can help maintain solubility.[5] Be cautious of potential solvent effects on your assay or cells.

Step 2: Employing Solubilizing Excipients

If simple adjustments are insufficient, the use of excipients can significantly enhance solubility.

-

Surfactants: These molecules form micelles in solution above a certain concentration (the critical micelle concentration or CMC).[10][11][12] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in water.[10][11][12]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7][14][15][16]

Step 3: Advanced Formulation Strategies

For more challenging compounds, particularly in a drug development context, more advanced techniques may be necessary.

-

Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[6][17][18] This can be achieved through methods like solvent evaporation or fusion (melting).[17] The drug exists in an amorphous state within the carrier, which has a higher solubility than its crystalline form.[13][19]

-

Nanotechnology: Reducing the particle size of a drug to the nanoscale (nanosuspensions) increases the surface area-to-volume ratio, leading to a higher dissolution rate and improved solubility.[6][20][21][22][23]

Guide 2: The solubility of my compound is highly pH-dependent, but I need to work at a specific pH where it is insoluble.

This is a common challenge, especially in biological assays that require physiological pH.

Step 1: Quantify the pH-Solubility Profile

First, it's essential to understand the relationship between pH and your compound's solubility. This can be done by measuring the solubility at various pH points.

Step 2: Utilize Complexation Agents

-

Cyclodextrins: As mentioned previously, cyclodextrins can form inclusion complexes that are less sensitive to pH changes than the free drug.[7][16] This can be a highly effective strategy for maintaining solubility at a challenging pH.

Step 3: Consider Co-crystals

-

Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former. For weakly basic drugs that have decreased solubility at higher pH, co-crystals with acidic co-formers can mitigate this effect.[24]

Section 3: Experimental Protocols & Visualization

Protocol 1: General Procedure for Preparing a Stock Solution and Dilution into Aqueous Buffer

-

Weigh the Compound: Accurately weigh a precise amount of your compound.

-

Calculate Solvent Volume: Determine the volume of organic solvent (e.g., DMSO) needed to achieve your desired stock concentration.

-

Dissolution: Add the solvent to your compound.

-

Solubilization: Gently vortex or sonicate the mixture at room temperature until the compound is fully dissolved. A visual inspection for any remaining solid particles is crucial.[5]

-

Dilution: Add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation.

Visualization: Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for addressing solubility issues.

Caption: A step-by-step decision tree for troubleshooting poor aqueous solubility.

Section 4: Data Presentation

Table 1: Common Excipients for Solubility Enhancement

| Excipient Type | Examples | Mechanism of Action | Common Applications |

| Cosolvents | Ethanol, Propylene Glycol, Glycerin[4][25] | Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[25][26] | Early-stage research, oral and parenteral formulations.[25] |

| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Sodium Lauryl Sulfate[13] | Form micelles that encapsulate hydrophobic drugs.[10][11] | Oral, topical, and parenteral formulations.[12] |

| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)[16] | Form inclusion complexes with drug molecules.[7][16] | Oral, parenteral, and ophthalmic formulations.[7][14] |

| Polymers (for Solid Dispersions) | PVP, HPMC, Chitosan[13] | Create a hydrophilic matrix where the drug is dispersed in an amorphous state.[17] | Oral solid dosage forms. |

Section 5: Analytical Techniques for Solubility Measurement

A brief overview of common methods to quantify solubility:

-

High-Performance Liquid Chromatography (HPLC): A widely used and accurate method. After reaching equilibrium, the saturated solution is filtered, and the concentration of the dissolved drug is determined by HPLC.[27]

-

UV-Vis Spectroscopy: A faster, high-throughput method, but it can be less sensitive and unable to distinguish between the parent compound and impurities or degradants.[28]

-

Nephelometry: This technique measures the light scattered by undissolved particles in a sample, making it a fast and scalable method for determining kinetic solubility.[29][30]

References

-

Micellar solubilization of drugs. - University of Alberta. (2005, July 8). Available from: [Link]

-

A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Available from: [Link]

-

Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Available from: [Link]

-

Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). Available from: [Link]

-

A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Available from: [Link]

-

EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). Available from: [Link]

-

Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28). Available from: [Link]

-

Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

-

View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. Available from: [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13). Available from: [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]

-

Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis. (2017, November 30). Available from: [Link]

-

Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available from: [Link]

-

Enhancing Solubility and Bioavailability with Nanotechnology - Pharmaceutical Technology. (2025, April 7). Available from: [Link]

-

Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals. Available from: [Link]

-

Revolutionizing Pharmaceutical Efficacy: Nano technological Approaches to Enhance Drug Solubility and Bioavailability - ManTech Publications. Available from: [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]

-

A Review on Solubility Enhancement by Solid Dispersion Technique. (2021, December 29). Available from: [Link]

-

Surfactants and micelles - Pharmaceutical - Pharmacy 180. Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

-

Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. (2026, February 7). Available from: [Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Available from: [Link]

-

Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Available from: [Link]

-

Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Available from: [Link]

-

Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Available from: [Link]

-

How to Achieve Drug Solubility - AZoLifeSciences. (2020, November 5). Available from: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES - International Scientific Journal of Engineering and Management. Available from: [Link]

-

Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Available from: [Link]

-

Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

-

solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Available from: [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Available from: [Link]

-

Cosolvent - Wikipedia. Available from: [Link]

-

Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Available from: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Available from: [Link]

-

PH and Solvent Effect on Drug Solubility. Available from: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available from: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Available from: [Link]

-

How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5). Available from: [Link]

-

Ph and Solubility of Drugs - YouTube. (2017, July 6). Available from: [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. Available from: [Link]

-

Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025, May 9). Available from: [Link]

-

Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design - ACS Publications. (2018, February 14). Available from: [Link]

-

Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. Cosolvent - Wikipedia [en.wikipedia.org]